1-(3-methoxyphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxyphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature control, mixing, and purification can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxylated pyrrolidine .
Scientific Research Applications
1-(3-methoxyphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its biological activity.
N-substituted pyrrolidines: These compounds have similar structural features and are studied for their pharmacological properties.
Uniqueness
1-(3-methoxyphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl and sulfamoylphenyl groups distinguishes it from other pyrrolidine derivatives, providing unique opportunities for research and application.
Properties
Molecular Formula |
C23H27N3O6S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O6S/c1-31-19-5-2-4-18(13-19)26-15-16(12-22(26)27)23(28)25-17-7-9-21(10-8-17)33(29,30)24-14-20-6-3-11-32-20/h2,4-5,7-10,13,16,20,24H,3,6,11-12,14-15H2,1H3,(H,25,28) |
InChI Key |
OYLOSOVSPHSIPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.